Product packaging for Isoquinoline-4-boronic acid(Cat. No.:CAS No. 192182-56-2)

Isoquinoline-4-boronic acid

Cat. No.: B063613
CAS No.: 192182-56-2
M. Wt: 172.98 g/mol
InChI Key: GDTOUTKTCGPAGY-UHFFFAOYSA-N
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Description

Isoquinoline-4-boronic acid is a high-value, multifunctional boronic acid derivative that serves as a critical synthetic intermediate in modern organic chemistry and drug discovery. Its primary research value lies in its application as a key coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction enables the efficient formation of carbon-carbon bonds, allowing researchers to construct complex biaryl and heterobiaryl architectures by connecting the isoquinoline scaffold at the 4-position with a wide range of organic halides. The isoquinoline core is a privileged structure in medicinal chemistry, known for its presence in compounds with diverse biological activities, including anticancer, antimicrobial, and central nervous system (CNS) targets. Consequently, this boronic acid is extensively used in the synthesis of focused compound libraries for high-throughput screening and in the structure-activity relationship (SAR) optimization of lead compounds targeting various enzymes and receptors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BNO2 B063613 Isoquinoline-4-boronic acid CAS No. 192182-56-2

Properties

IUPAC Name

isoquinolin-4-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BNO2/c12-10(13)9-6-11-5-7-3-1-2-4-8(7)9/h1-6,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTOUTKTCGPAGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=CC2=CC=CC=C12)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396057
Record name Isoquinoline-4-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192182-56-2
Record name Isoquinoline-4-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoquinoline-4-boronic acid
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Record name Isoquinoline-4-boronic acid
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Cross Coupling Reactions and Mechanistic Investigations Involving Isoquinoline 4 Boronic Acid

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. libretexts.orgyonedalabs.com This palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate is particularly vital for constructing biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and materials science. nih.govyoutube.com Isoquinoline-4-boronic acid, as a heteroaromatic organoboron reagent, presents both unique opportunities for the synthesis of novel isoquinoline-containing compounds and specific challenges related to its stability and reactivity.

Scope and Limitations of this compound as a Coupling Partner

The utility of any boronic acid in Suzuki-Miyaura coupling is defined by its ability to participate in the catalytic cycle efficiently. However, heteroaromatic boronic acids, particularly those containing nitrogen, often face significant limitations that can narrow their synthetic scope.

A primary and well-documented limitation of this compound is its susceptibility to protodeboronation. wikipedia.org This undesired side reaction involves the cleavage of the C–B bond and its replacement with a C–H bond, effectively consuming the boronic acid starting material and reducing the yield of the desired cross-coupled product. wikipedia.org The propensity for protodeboronation is highly dependent on the reaction conditions, including pH, solvent, and temperature. wikipedia.org For basic heteroaromatic boronic acids, the reaction can be particularly rapid under neutral pH conditions where a reactive zwitterionic intermediate may form. wikipedia.org

This instability has led researchers to develop more stable derivatives to circumvent the issue of protodeboronation. A prominent example is the use of potassium isoquinolin-4-yltrifluoroborate. In one study, it was noted that the parent heteroarylboronic acid had partially protodeboronated, whereas the corresponding trifluoroborate salt exhibited greater stability. nih.gov The conversion of this compound to its trifluoroborate salt provided a more robust coupling partner, leading to higher yields in subsequent cross-coupling reactions. nih.gov This suggests that while the scope of this compound itself can be limited with certain substrates or under prolonged reaction times, its more stable derivatives can be employed effectively.

The scope of coupling partners for this compound and its derivatives includes a range of aryl and heteroaryl halides. The successful coupling of these partners is highly dependent on the optimization of the catalyst system and reaction conditions to favor the desired cross-coupling pathway over competing decomposition pathways like protodeboronation. nih.gov

Catalyst Systems and Ligand Optimization for this compound Coupling

The success of a Suzuki-Miyaura reaction, especially with challenging substrates like this compound, is critically dependent on the catalyst system, which comprises a metal precursor and a supporting ligand.

Palladium remains the most widely used metal for Suzuki-Miyaura cross-coupling reactions. youtube.com The choice of palladium precursor and, more importantly, the ancillary ligand is crucial for achieving high catalytic activity and preventing unwanted side reactions.

For challenging substrates, including nitrogen-containing heterocycles, bulky and electron-rich phosphine (B1218219) ligands have proven to be particularly effective. nih.gov These ligands facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination. nih.gov While specific optimization studies focused solely on this compound are not extensively detailed, successful conditions for the closely related potassium isoquinolin-4-yltrifluoroborate provide significant insight. For instance, a catalyst system comprising Pd(OAc)₂ and the bulky biarylphosphine ligand RuPhos was effective for coupling the trifluoroborate with aryl halides. nih.gov

Catalyst PrecursorLigandBaseSolventSubstrateProduct Yield
Pd(OAc)₂RuPhosK₂CO₃Dioxane/H₂OPotassium isoquinolin-4-yltrifluoroborateGood to Excellent

This table summarizes effective conditions reported for the Suzuki-Miyaura coupling of a stable derivative of this compound, providing a model for the boronic acid itself. nih.gov

Other dialkylbiaryl phosphine ligands, such as SPhos, have demonstrated high efficacy in couplings involving basic nitrogen heterocycles, suggesting their potential utility for this compound. nih.gov The enhanced reactivity of these catalyst systems helps ensure that the rate of cross-coupling outcompetes the rate of protodeboronation. nih.govchemrxiv.org

As an alternative to palladium, nickel catalysis has emerged as a powerful and cost-effective option for cross-coupling reactions. doi.org Nickel catalysts can enable transformations that are difficult to achieve with palladium and often operate via different mechanistic pathways.

A notable nickel-catalyzed approach involves the coupling of aryl boronic acids with N-acyliminium precursors derived from isoquinolines. acs.org In this transformation, a Ni(0) catalyst facilitates the efficient formation of a C-C bond between the boronic acid and the isoquinoline (B145761) moiety under mild conditions. acs.org This method is tolerant of a wide range of functional groups on the boronic acid partner. The reaction proceeds through the generation of a quinolinium or isoquinolinium ion, which then undergoes a nickel-mediated coupling. acs.org

Furthermore, nickel catalysis has been successfully applied to the Suzuki-Miyaura coupling of phenol-derived electrophiles of isoquinolines with various aryl boronic acids. A study demonstrated that the air-stable precatalyst NiCl₂(PCy₃)₂ can effectively couple the mesylate of 5-hydroxyisoquinoline (B118818) with aryl boronic acids in green solvents like 2-Me-THF, affording the desired biaryl products in excellent yields. nih.gov

CatalystElectrophileNucleophileSolventProduct Yield
NiCl₂(PCy₃)₂5-Mesyloxyisoquinoline3-Furanylboronic acid2-Me-THF94%
NiCl₂(PCy₃)₂5-Mesyloxyisoquinoline3-Thienylboronic acid2-Me-THF95%
NiCl₂(PCy₃)₂5-Mesyloxyisoquinoline2-Pyridylboronic acid2-Me-THF99%

This table highlights the effectiveness of a nickel-based catalyst system in coupling isoquinoline derivatives with various heteroaryl boronic acids. nih.gov

These nickel-catalyzed methods provide a valuable alternative to traditional palladium systems, particularly for constructing complex isoquinoline-containing molecules. nih.govnih.gov

Impact of Reaction Conditions on Coupling Efficiency and Selectivity

Beyond the catalyst system, reaction parameters such as the solvent and base play a pivotal role in determining the efficiency and selectivity of the Suzuki-Miyaura coupling.

The choice of solvent can significantly influence the outcome of a Suzuki-Miyaura reaction. digitellinc.com Solvents are required to solubilize the various components of the reaction, but they can also actively participate in the catalytic cycle and modulate catalyst activity. nih.gov

For the coupling of boronic acids, mixed aqueous solvent systems, such as dioxane/water or THF/water, are commonly employed. yonedalabs.com Water can play a beneficial role by promoting the transmetalation step, which is often the rate-limiting step in the catalytic cycle. However, for sensitive substrates like this compound, the presence of water can be a double-edged sword. While it may accelerate the desired coupling, it can also facilitate the undesired protodeboronation side reaction, especially at elevated temperatures. nih.gov Therefore, a careful balance must be struck, optimizing the water content and other reaction parameters to maximize the yield of the cross-coupled product.

The polarity of the solvent can also dictate the chemoselectivity of a reaction. In some palladium-catalyzed systems, switching from a nonpolar solvent like THF to a polar aprotic solvent like MeCN can invert the selectivity of the coupling when multiple reactive sites are present on the electrophile. nih.gov While not specifically demonstrated for this compound, this principle underscores the profound impact that solvent choice can have on reaction outcomes. The development of reactions in "green" or environmentally benign solvents, such as 2-Me-THF, t-amyl alcohol, or even water alone, is also a key area of modern research, aiming to make these powerful transformations more sustainable. nih.govresearchgate.net

Temperature and Reaction Time Optimization

The efficiency of Suzuki-Miyaura cross-coupling reactions is highly dependent on both temperature and reaction time. Optimization of these parameters is crucial for maximizing product yield while minimizing degradation of sensitive substrates like heteroaromatic boronic acids. Studies using automated, droplet-flow microfluidic systems have enabled rapid optimization of complex reaction conditions. nih.gov For instance, in a model Suzuki-Miyaura coupling, a response surface was generated to predict reaction performance, identifying an optimal condition of 97°C for a residence time of 4.7 minutes. nih.gov

Higher temperatures can increase reaction rates but may also accelerate decomposition pathways, such as protodeboronation. nih.gov Conversely, at lower temperatures like 80°C, the reaction rate may be significantly overestimated by predictive models, leading to lower than expected yields. nih.gov This delicate balance necessitates careful experimental design to find the ideal temperature and time that favors the desired coupling over side reactions. The optimization process often involves screening a range of temperatures, typically from 30–110°C, and residence times from 1–10 minutes. nih.gov

Below is a table summarizing the effect of temperature and reaction time on the turnover number (TON) in a model Suzuki-Miyaura reaction, illustrating the importance of precise control over these variables.

Temperature (°C)Reaction Time (min)Turnover Number (TON)Observations
80VariesLowerSignificantly overestimated yield in some models. nih.gov
974.7OptimalResponse surface predictions closely matched experimental results. nih.gov
977.5Comparable YieldResulted in greater variance between runs compared to the optimal time. nih.gov
110LongReducedIncreased rate of decomposition pathways observed. nih.gov

Addressing Protodeboronation and Stability Issues in Suzuki-Miyaura Coupling

A significant challenge in using boronic acids, particularly electron-deficient and heteroaromatic derivatives like this compound, is their susceptibility to protodeboronation. nih.govwikipedia.org This undesired side reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, effectively consuming the boronic acid and reducing the yield of the cross-coupling product. wikipedia.org The propensity for protodeboronation is highly dependent on reaction conditions, such as temperature and pH. wikipedia.orgnih.gov For some heteroaromatic boronic acids, the rate of protodeboronation can be significant; for example, one study noted a half-life of less than 4 minutes at 110°C for a related boronic acid. nih.gov

To mitigate this stability issue, boronic acid derivatives have been developed. Strategies often employ a "slow release" of the boronic acid to keep its concentration low throughout the reaction, thus minimizing the opportunity for side reactions. wikipedia.org Commonly used derivatives include:

Pinacol (B44631) esters: These are more stable than the corresponding boronic acids, though their transmetalation can be slower. nih.gov Using a pinacol boronate can result in a controlled release of the boronic acid, leading to a more constant concentration during the reaction. nih.gov

MIDA boronate esters: These have proven useful in the cross-coupling of notoriously unstable boronic acids. wikipedia.org

Organotrifluoroborates: These salts are air-stable, crystalline solids that can be used as effective coupling partners. nih.gov

DABO (diethanolamine) boronates: These complexes are air-stable and can be stored for extended periods without degradation, offering an operationally simple alternative for coupling reactions. nih.gov

The choice of ligand can also influence the competition between the desired coupling and protodeboronation. Faster oxidative addition and transmetalation rates, often achieved with dialkylbiarylphosphine ligands, can allow the coupling process to outpace decomposition pathways. nih.govchemrxiv.org

Application in Continuous Flow Systems

Continuous flow chemistry offers significant advantages for Suzuki-Miyaura cross-coupling reactions, including precise control over reaction parameters, improved heat and mass transfer, and enhanced safety. mdpi.com Isoquinoline derivatives have been shown to be suitable reagents for continuous flow reactions. mdpi.com

In a typical setup, solutions of the aryl halide and boronic acid are mixed and pumped through a heated reactor, which can be a packed-bed reactor containing a heterogeneous catalyst. rsc.org This approach allows for the synthesis of biaryl derivatives in excellent yields. mdpi.com For example, a continuous flow system using a SiliaCat DPPP-Pd supported catalyst has been successfully applied to synthesize various biaryl compounds. mdpi.com The stability of the catalyst under flow conditions is a key advantage, with some systems showing no significant loss of activity after multiple cycles. mdpi.com The short residence times and elevated temperatures achievable in flow reactors can be particularly beneficial for accelerating the reaction while minimizing the impact of side reactions like protodeboronation. nih.gov

Other Carbon-Carbon Bond Forming Reactions

Palladium-Catalyzed Addition Reactions

Beyond the Suzuki-Miyaura coupling, this compound can participate in other palladium-catalyzed C-C bond-forming reactions. One important class is the 1,4-addition (or conjugate addition) of arylboronic acids to α,β-unsaturated carbonyl compounds, such as conjugated enones. nih.gov This reaction is a powerful method for constructing C-C bonds in an asymmetric fashion. nih.gov Palladium catalysts, in conjunction with appropriate chiral ligands, can facilitate the addition of the isoquinoline moiety to the β-position of an enone. nih.gov

Similarly, palladium catalysis can be used for the hydroarylation of alkynes with boronic acids, which generates stereochemically defined multisubstituted olefins. researchgate.net The reaction involves the transfer of the aryl group from the boron species to a Pd(II) complex, followed by carbopalladation of the alkyne. researchgate.net

Metal-Free Approaches to Isoquinoline Functionalization

While metal-catalyzed reactions are prevalent, metal-free methods for the functionalization of isoquinolines have also been developed. A notable example is the C-4 alkylation of isoquinolines using a temporary dearomatization strategy. acs.orgresearchgate.net This method is complementary to reactions involving this compound as it targets the same position on the heterocyclic ring.

In this approach, isoquinoline reacts with benzoic acid to form a 1,2-dihydroisoquinoline (B1215523) intermediate. researchgate.net This intermediate then acts as a nucleophile, reacting with an electrophile such as a vinyl ketone. Subsequent elimination of benzoic acid restores the aromaticity of the isoquinoline ring, resulting in the C-4 alkylated product. acs.orgresearchgate.net The reaction is performed under relatively mild conditions, typically at 80°C in acetonitrile, and avoids the need for a transition metal catalyst or an N-activating group on the isoquinoline substrate. acs.orgresearchgate.net

Mechanistic Insights into Reactivity

Understanding the underlying mechanisms of these reactions is key to their optimization and application. In the Suzuki-Miyaura coupling, the catalytic cycle is generally understood to involve oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the organic group is transferred from boron to palladium, is often rate-limiting and is in direct competition with protodeboronation. The choice of base, solvent, and ligand significantly impacts the rates of these competing pathways. nih.gov

For the metal-free C-4 alkylation of isoquinoline, the proposed mechanism involves a dearomatization-rearomatization sequence. The initial nucleophilic addition of benzoic acid to the C-1 position of isoquinoline generates a non-aromatic 1,2-dihydroisoquinoline. researchgate.net This intermediate is sufficiently nucleophilic to attack the vinyl ketone electrophile. The final step is the elimination of the benzoic acid to regenerate the aromatic isoquinoline system. researchgate.net

In palladium-catalyzed 1,4-additions, the mechanism is thought to proceed via the formation of an arylpalladium(II) intermediate from the boronic acid. This intermediate then undergoes insertion with the conjugated enone, followed by protonolysis or another termination step to yield the product and regenerate the catalyst. researchgate.net

Computational Studies (e.g., DFT Calculations) on Reaction Pathways

Understanding Transmetalation and Reductive Elimination Steps

Similarly, specific mechanistic investigations detailing the intricacies of the transmetalation and reductive elimination steps for cross-coupling reactions that use this compound have not been extensively reported. The general mechanism of the Suzuki-Miyaura reaction involves the transfer of the organic group (the isoquinolyl group in this case) from the boron atom to the palladium center (transmetalation), followed by the formation of the new carbon-carbon bond as the product is released from the palladium complex (reductive elimination). kcl.ac.uk

However, experimental or kinetic studies that focus on the unique influence of the isoquinoline moiety—such as the role of the nitrogen atom in coordinating to the palladium center or its electronic effects on the rates of these key steps—are not specifically described for this compound in the available literature. Consequently, detailed research findings on these mechanistic steps are not available to be reported.

Data Table

No quantitative data from computational or mechanistic studies specifically for this compound was found in the literature search. Therefore, no data table can be generated.

Applications in Chemical Sensing and Biosensing

Fluorescent Probes for Carbohydrate Recognition

The isoquinoline (B145761) core of isoquinoline-4-boronic acid acts as a fluorophore, and its emission properties can be modulated by the binding of analytes to the boronic acid group. This has led to its exploration as a fluorescent probe for detecting and quantifying carbohydrates.

The fundamental principle behind the use of this compound in carbohydrate sensing lies in the reversible covalent interaction between the boronic acid group and the cis-diol functionalities present in many sugar molecules. Boronic acids are Lewis acids with a trigonal planar boron atom that can accept a pair of electrons. In an aqueous solution, the boronic acid (R-B(OH)₂) exists in equilibrium with its anionic tetrahedral boronate form (R-B(OH)₃⁻).

The binding with a diol, such as a monosaccharide, involves a two-step process. Initially, the boronic acid reacts with the diol to form a trigonal boronate ester. This is followed by the acceptance of a hydroxide (B78521) ion, leading to the formation of a more stable, anionic tetrahedral boronate ester. This conversion from the sp² hybridized trigonal state to the sp³ hybridized tetrahedral state upon diol binding is a key aspect of the sensing mechanism. The formation of these cyclic boronate esters is influenced by factors such as the pH of the solution and the stereochemistry of the diol.

The formation of a boronate ester upon the binding of a monosaccharide to this compound can lead to significant changes in its fluorescence properties. These changes can manifest as either an increase (fluorescence enhancement or "turn-on") or a decrease (fluorescence quenching or "turn-off") in the fluorescence intensity, or a shift in the emission wavelength.

The specific nature of the fluorescence change is dependent on the electronic interplay between the boronic acid group and the isoquinoline fluorophore. When the boronic acid binds to a diol, the Lewis acidity of the boron center increases. This alteration in the electronic properties of the boronic acid substituent affects the excited state of the isoquinoline ring, thereby modulating its fluorescence emission. For instance, studies on related isoquinolinylboronic acids have shown that sugar binding can lead to distinct fluorescence responses.

This compound has demonstrated a remarkable selectivity for certain monosaccharides, which is a crucial characteristic for practical sensing applications. This selectivity is governed by the stability of the formed boronate ester, which in turn depends on the arrangement of the hydroxyl groups on the sugar molecule.

A particularly noteworthy finding is the exceptionally high affinity of this compound for N-acetylneuraminic acid (sialic acid) under acidic conditions (pH 3.0), with a reported association constant (Kₐ) of 5390 M⁻¹. nih.gov This strong interaction is attributed to the selective complexation with the α-hydroxycarboxylate moiety of sialic acid, leading to the formation of a stable cyclic boronate ester and a significant enhancement in fluorescence. nih.gov

In contrast, this pronounced binding enhancement at acidic pH is not observed with neutral monosaccharides such as glucose and fructose (B13574). nih.gov While detailed quantitative data on the fluorescence changes and association constants for glucose and fructose with this compound at physiological pH are not extensively documented in the available literature, the general trend for monoboronic acids is a higher affinity for fructose over glucose. This is due to the higher proportion of the furanose form of fructose in solution, which presents a favorable cis-diol arrangement for binding. Kinetic studies have shown that the association rate constant (kₒₙ) for the binding of 4-isoquinolinylboronic acid is significantly faster for fructose than for glucose, which supports the thermodynamic preference for fructose binding.

Binding Affinity of this compound for Selected Monosaccharides

MonosaccharideAssociation Constant (Kₐ) (M⁻¹)pHFluorescence Response
Sialic Acid5390 ± 1903.0Enhancement nih.gov
GlucoseNot reported-Anomalous binding enhancement not observed at acidic pH nih.gov
FructoseNot reported-Anomalous binding enhancement not observed at acidic pH nih.gov

The interaction between this compound and monosaccharides is highly dependent on the pH of the medium. The pKa of the boronic acid is a critical factor, as it determines the equilibrium between the neutral trigonal form and the anionic tetrahedral form. Boronate ester formation is generally favored at pH values above the pKa of the boronic acid.

For this compound, its zwitterionic nature adds complexity to its pH-dependent behavior. The fluorescence of the isoquinoline moiety itself can be pH-sensitive. The binding affinity for neutral sugars like glucose and fructose typically increases with pH. However, the interaction with sialic acid exhibits an anomalous pH dependence, with a significantly enhanced binding affinity observed under acidic conditions (pH 3.0). nih.gov This unique behavior allows for the selective sensing of sialic acid at a lower pH, where the binding to other common monosaccharides is weak. This pH-switchable selectivity is a valuable feature for the design of highly specific chemosensors.

Design and Development of Chemosensors

The favorable spectroscopic properties and selective carbohydrate binding of this compound make it an attractive building block for the development of more complex chemosensors for various biological applications.

The primary application of this compound in the design of chemosensors has been focused on the detection of carbohydrates. Its ability to signal the presence of specific monosaccharides through changes in fluorescence has been the main driver of its use in this context. While the broader application of this compound-based sensors for other biological analytes is not extensively reported in the scientific literature, the principles of its sensing mechanism could potentially be extended. In principle, any biological molecule containing a diol functionality could be a target. However, the current body of research predominantly highlights its utility in the realm of carbohydrate recognition.

Integration with Other Fluorophores for Enhanced Sensing Capabilities

The isoquinoline moiety of this compound is inherently fluorescent, making the compound itself a signaling unit. The interaction between the boronic acid group and cis-diol-containing molecules, such as carbohydrates, can lead to significant changes in its fluorescent properties. This principle forms the basis of its use in sensing applications without the need for additional fluorophores.

Research has shown that the binding of specific diols to isoquinolinylboronic acids, including the 4-isoquinolineboronic acid isomer, is coupled with notable shifts in fluorescence. This intrinsic capability allows for the direct detection of analytes. For instance, studies have documented the ability of 4-isoquinolinylboronic acid to form complexes with specific sugar molecules like methyl α-D-glucopyranose. The formation of these complexes directly modulates the fluorescence emission of the isoquinoline structure, providing a measurable signal for detection.

The mechanism of sensing relies on the reversible covalent interaction between the boronic acid and the hydroxyl groups of the diol. This binding event alters the electronic environment of the isoquinoline ring system, thereby affecting its fluorescence intensity or emission wavelength. This direct modulation obviates the need for more complex sensor assemblies involving separate recognition and signaling components, streamlining the design of fluorescent probes.

Electrochemical Sensing Platforms

Beyond optical methods, this compound is a valuable component in the construction of electrochemical sensors. These platforms leverage the specific binding properties of the boronic acid group to create sensitive and selective assays for biologically important molecules.

The ability of boronic acids to form stable, reversible covalent bonds with cis-diols is a cornerstone of non-enzymatic electrochemical sensing. This approach avoids the stability issues often associated with enzyme-based sensors. This compound has been identified as a relevant chemoreceptor in this field.

Specifically, previous work in the development of non-enzymatic electrochemical assays has referenced the use of this compound in the context of binding sialic acids (such as N-acetyl-D-neuraminic acid). rsc.org The interaction is based on the classical competition between a target analyte (the diol) and an indicator molecule for the same binding site on the boronic acid. rsc.org This binding event can be transduced into a measurable electrochemical signal, for instance, through cyclic voltammetry. The stability of the boronate ester formed between the boronic acid and the diol is dependent on pH, which is a key parameter in optimizing these assays. rsc.org The preference for binding under certain pH conditions allows for tuning the selectivity of the sensor. For example, the binding profile of N-acetyl-D-neuraminic acid has been shown to increase under acidic conditions for boronic acids including this compound. rsc.org

While the functionalization of nanocomposites with various boronic acid derivatives is a widely explored strategy for developing advanced electrochemical sensors, specific research detailing the use of this compound for this purpose is not available in the reviewed literature. The general principle involves attaching boronic acid molecules to the surface of nanomaterials like carbon nanotubes, graphene, or metallic nanoparticles. This creates a high-surface-area platform with numerous recognition sites, enhancing the sensitivity and performance of the sensor. However, examples directly employing the this compound variant in such nanocomposite systems are not documented.

Table of Compounds

Medicinal Chemistry and Biological Research Applications

Role as a Building Block in Drug Discovery and Synthesis of Pharmaceuticals

Isoquinoline-4-boronic acid serves as a crucial intermediate and building block in the synthesis of complex organic molecules and pharmaceuticals. zbwhr.com Its utility stems from the reactivity of the boronic acid group, which can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction. zbwhr.comnih.gov This reaction is a powerful tool for medicinal chemists, allowing for the efficient construction of diverse molecular libraries by linking the isoquinoline (B145761) core to various aryl or heteroaryl fragments. nih.govsigmaaldrich.com

The compound is used as a reactant for the preparation of a range of targeted inhibitors. For instance, it is employed in the synthesis of:

Selective steroid-11β-hydroxylase (CYP11B1) inhibitors, which are investigated for the treatment of cortisol-dependent diseases. sigmaaldrich.com

Heteroaryl substituted tetrahydropyrrolo[2,1-a]isoquinolinone derivatives developed as aldosterone (B195564) synthase inhibitors. sigmaaldrich.com

Aminoarylpyridazines that function as selective CB2 agonists for the potential treatment of inflammatory pain. sigmaaldrich.com

The versatility of this compound as a synthetic intermediate facilitates the exploration of structure-activity relationships (SAR), enabling the fine-tuning of molecular properties to optimize potency, selectivity, and pharmacokinetic profiles of new drug candidates. nih.gov

Development of Targeted Therapies

The isoquinoline scaffold and the boronic acid functional group are independently associated with a wide array of pharmacological activities. The combination of these two moieties in this compound and its derivatives has led to extensive research into their potential as targeted therapies for various diseases.

The isoquinoline nucleus is a core component of numerous alkaloids that exhibit significant anticancer effects. nih.govnih.gov These compounds have been shown to induce cell death in various cancer cell lines through mechanisms such as cell cycle arrest, apoptosis, and autophagy. nih.govresearchgate.net The anticancer potential of the isoquinoline scaffold is often attributed to its ability to interact with nucleic acids or inhibit key enzymes involved in cell proliferation. nih.govnih.gov

Furthermore, the boronic acid group plays a critical role in modern anticancer drug design. mdpi.com Boronic acid-containing compounds, such as the FDA-approved proteasome inhibitor bortezomib, have demonstrated clinical success. nih.gov This functional group can enhance anticancer activity, as seen in boronic chalcones which show cytotoxicity against squamous cell carcinoma. mdpi.com Research into boronic acid-containing quinoline (B57606) compounds, which are structurally related to isoquinolines, has identified dual inhibitors of Cdc2-like kinase (CLK) and Rho-associated coiled-coil containing protein kinase (ROCK) with promising anticancer properties. mdpi.com Derivatives such as pyrrolo[2,1-a]isoquinolines are also recognized as potent cytotoxic agents and topoisomerase inhibitors. nih.govrsc.org

Table 1: Anticancer Mechanisms and Targets of Isoquinoline & Boronic Acid Scaffolds
Scaffold/Compound ClassMechanism of ActionPotential TargetReference
Isoquinoline AlkaloidsInduction of cell cycle arrest, apoptosis, and autophagy.Nucleic acids, various enzymes. nih.govresearchgate.net
Boronic Acid Compounds (e.g., Bortezomib)Proteasome inhibition.26S proteasome. nih.gov
Pyrrolo[2,1-a]isoquinolinesCytotoxicity, topoisomerase inhibition.Topoisomerases. nih.govrsc.org
Boronic ChalconesInduction of necrosis.Pro-inflammatory cytokines (indirect). mdpi.com

A key feature of the boronic acid moiety in medicinal chemistry is its ability to act as a "warhead" for reversible covalent inhibition. youtube.comyoutube.com Unlike irreversible inhibitors that form a permanent bond with their target, reversible covalent inhibitors form a labile bond, which can offer a better balance of efficacy and safety. nih.govyoutube.com

The electrophilic boron atom in this compound can form a transient, covalent bond with nucleophilic residues—such as serine, threonine, or lysine—in the active site of an enzyme. nih.govyoutube.com This interaction typically involves two steps: an initial non-covalent binding that provides specificity, followed by the formation of the reversible covalent bond that enhances potency and duration of action. youtube.com This mechanism is exemplified by the proteasome inhibitor bortezomib, which targets an N-terminal threonine residue. nih.gov This strategy is being explored for various enzyme targets, including proteases and kinases, where the reversible nature of the bond can help minimize off-target toxicities. nih.govresearchgate.net

Isoquinoline alkaloids have a history of use in traditional medicine for their anti-inflammatory and analgesic effects. nih.govnih.gov Modern research has substantiated these properties, with studies demonstrating that various isoquinoline derivatives can exert potent anti-inflammatory and analgesic activities. jptcp.combiomedpharmajournal.org

One mechanism by which isoquinoline derivatives exhibit anti-inflammatory effects is through the inhibition of the nuclear factor kappa-B (NF-κB) signaling pathway. nih.gov This pathway is crucial for the transcription of multiple pro-inflammatory genes. By inhibiting NF-κB, certain isoquinoline compounds can reduce the production and release of inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov The boronic acid moiety has also been shown to contribute to anti-inflammatory activity. For example, novel boronic chalcones have been found to significantly reduce levels of pro-inflammatory cytokines such as TNF and IL-6. mdpi.com This dual potential makes derivatives of this compound attractive candidates for the development of new treatments for inflammatory conditions and pain. sigmaaldrich.comresearchgate.net

The search for new antimicrobial and antifungal agents is a global health priority, and isoquinoline-based compounds have emerged as a promising area of investigation.

Antibacterial Activity: Several classes of isoquinoline derivatives have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netnih.gov The mechanisms of action are diverse and can include the inhibition of bacterial cell division, disruption of cell wall synthesis, and intercalation with bacterial DNA. researchgate.netnih.gov For example, novel alkynyl isoquinolines have shown potent bactericidal activity and an ability to clear intracellular MRSA from macrophages. nih.gov Another synthetic isoquinoline derivative was found to be effective against Pseudomonas aeruginosa by down-regulating the expression of key virulence factors and proteins crucial for membrane integrity. internationalscholarsjournals.com

Antifungal Activity: Both the isoquinoline scaffold and the boronic acid group are associated with antifungal properties. bioengineer.orgnih.gov Numerous studies have explored isoquinoline derivatives as potential antifungal agents against a spectrum of fungal pathogens, including those affecting human health and agriculture. bioengineer.orgjlu.edu.cn For instance, certain isoquinoline derivatives have shown high inhibition rates against plant pathogens like Physalospora piricola and Rhizotonia cerealis. researchgate.net The boronic acid moiety is a component of the clinically approved antifungal drug tavaborole, underscoring its importance in this therapeutic area. researchgate.net Recent research identified a boronic acid derivative, BD11, with potent activity against Candida albicans, which works by impairing mitochondrial function, reducing intracellular ATP levels, and disrupting cell wall integrity. nih.gov

Table 2: Antimicrobial and Antifungal Research on Isoquinoline and Boronic Acid Derivatives
ActivityCompound Class/DerivativeTarget Organism(s)Observed Effect/MechanismReference
AntibacterialAlkynyl IsoquinolinesGram-positive bacteria (including MRSA)Bactericidal; perturbs cell wall and nucleic acid synthesis. nih.gov
AntibacterialSynthetic TetrahydroisoquinolinePseudomonas aeruginosaDown-regulates virulence factors and membrane proteins. internationalscholarsjournals.com
AntifungalBoronic Acid Derivative (BD11)Candida albicansImpairs mitochondrial function and cell wall integrity. nih.gov
AntifungalIsoquinoline DerivativesPlant pathogens (e.g., P. piricola)High inhibition rates. researchgate.net
AntifungalIsoquinoline AlkaloidsCandida albicansSignificant antifungal activity. nih.gov

The isoquinoline framework is present in numerous alkaloids that possess a broad spectrum of antiviral activities. semanticscholar.org These compounds have been investigated for their efficacy against a diverse range of DNA and RNA viruses. nih.gov Research has highlighted the potential of isoquinoline-based alkaloids as inhibitors of viruses such as influenza, Herpes simplex virus (HSV), and coronaviruses, including SARS-CoV-2. semanticscholar.orgmdpi.comnih.gov

The mechanisms of antiviral action can vary. Some isoquinolone derivatives function as viral polymerase inhibitors, targeting a crucial step in the viral replication cycle. mdpi.com Other isoquinoline alkaloids, such as emetine (B1671215) and papaverine (B1678415), have been identified as having high potential to combat SARS-CoV-2, not only through direct antiviral effects but also via potent anti-inflammatory actions that can mitigate the severe symptoms of the disease. nih.gov A patent has also been filed for the application of isoquinoline compounds in antiviral products, noting a good inhibitory effect on the African swine fever virus. google.com This body of research supports the continued exploration of this compound and its derivatives as scaffolds for the development of novel antiviral therapeutics.

Bioconjugation Processes

Bioconjugation chemistry has advanced significantly, yielding elegant reactions that can be performed in biological environments. nih.gov Organoboron reagents, particularly boronic acids, have emerged as valuable tools in this field due to their unique properties. nih.gov Boronic acids can reversibly form stable esters with diols, a functional group abundant in biological molecules like carbohydrates. nih.gov This reactivity has been harnessed for the recognition and quantification of sugars under physiological conditions. nih.gov

The boronic acid moiety in this compound presents a reactive site for such conjugation reactions. This functionality allows for the potential attachment of the isoquinoline core to biomolecules, such as proteins or carbohydrates, creating novel hybrid structures. While a significant portion of boron-enabled bioconjugations are reversible, stable linkages have also been developed that expand the toolkit of bioorthogonal chemistry. nih.gov This capability opens avenues for developing targeted drug delivery systems or biological probes where the isoquinoline unit can be directed to specific cells or tissues.

Modulation of Nucleic Acid Stability and Interaction with DNA

Many clinically important anticancer drugs function by interacting directly with DNA. nih.gov Isoquinoline alkaloids are well-known for their ability to bind to nucleic acids, which is a key mechanism behind their biological activities, including their anticancer properties. semanticscholar.orgnih.gov These interactions are typically non-covalent and can be classified as intercalation, where the planar aromatic molecule inserts itself between DNA base pairs, or groove binding, where the molecule fits into the major or minor grooves of the DNA helix. nih.govatdbio.com

Natural isoquinoline alkaloids like berberine (B55584) and palmatine (B190311) have been shown to bind to and stabilize various DNA structures, including the standard B-form duplex, G-quadruplexes, and triplex DNA. nih.gov For instance, berberine's ability to bind to G-quadruplex structures is linked to the inhibition of telomerase, an enzyme often overactive in cancer cells. nih.gov The planar aromatic structure of the isoquinoline ring system is crucial for this intercalative binding. nih.gov

The presence of a boronic acid group at the 4-position of the isoquinoline ring introduces a functional group that can alter these binding dynamics. Boronic acids are known to interact with the diol moieties present in the ribose sugar of RNA. This suggests that this compound and its derivatives could possess altered or enhanced affinity and specificity for different types of nucleic acids, potentially leading to novel mechanisms of action and therapeutic applications.

Studies on Isoquinoline Alkaloids and their Pharmacological Potential

The isoquinoline alkaloid family is a large and structurally diverse class of compounds with a rich history in medicine. semanticscholar.org They exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, analgesic, and antispasmodic effects. semanticscholar.orgjptcp.com Prominent examples include the vasodilator papaverine and the anticancer agent Fredericamycin A. nih.gov

Modern drug discovery often involves the synthesis of novel derivatives of natural products to enhance efficacy and reduce side effects. jptcp.com this compound serves as a valuable synthetic building block in this endeavor. The boronic acid group is particularly useful for participating in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. jptcp.comrsc.org This reaction allows for the straightforward formation of carbon-carbon bonds, enabling the attachment of various other molecular fragments to the isoquinoline core. This synthetic versatility facilitates the creation of libraries of novel isoquinoline derivatives for pharmacological screening, aiming to identify new lead compounds with improved therapeutic potential. jptcp.com

Table 1: Selected Pharmacological Activities of Isoquinoline Derivatives

Pharmacological ActivityDescription and ExamplesReference
AnticancerExhibits cytotoxicity against various cancer cell lines. Lamellarins, a class of pyrrolo[2,1-a]isoquinoline (B1256269) alkaloids, show potent activity. rsc.org
Anti-inflammatoryDemonstrates inhibition of inflammatory pathways. Certain derivatives show significant activity against TNF-α. nih.gov
AntimicrobialEffective against various bacterial and fungal strains.
AntiviralShows potential against viruses, including activity relevant to anti-SARS-CoV-2 research. jptcp.com
AnalgesicProvides pain-relieving effects, as seen in certain alkaloids isolated from natural sources. jptcp.com

Boron Neutron Capture Therapy (BNCT) Considerations

Boron Neutron Capture Therapy (BNCT) is a targeted radiation therapy for cancer. mdpi.com The treatment is a binary approach: first, a non-toxic boron-10 (B1234237) (¹⁰B) containing compound is administered, which is designed to accumulate preferentially in tumor cells. mdpi.comnih.gov Subsequently, the tumor is irradiated with a beam of low-energy neutrons. isnct.net These neutrons are captured by the ¹⁰B atoms, triggering a nuclear fission reaction that releases high-energy alpha particles and lithium-7 (B1249544) nuclei. isnct.net These particles have a very short path length, approximately the diameter of a single cell, resulting in highly localized cell killing while sparing adjacent healthy tissue. isnct.net

The clinical success of BNCT is critically dependent on the development of boron delivery agents that can achieve a high concentration in the tumor relative to surrounding normal tissue and blood. mdpi.com While compounds like boronophenylalanine (BPA) are used clinically, there is a continuous search for more effective agents. mdpi.com A variety of molecular platforms, including peptides, antibodies, porphyrins, and nanoparticles, are being investigated to carry boron to tumors. isnct.netmdpi.com The isoquinoline scaffold is of interest due to its prevalence in bioactive molecules that can target specific biological pathways or receptors that may be overexpressed in cancer cells. Conjugating a boron source, such as a boronic acid or a carborane cage, to a tumor-targeting quinazoline (B50416) (a related nitrogen heterocycle) has been explored as a strategy for developing new BNCT agents. nih.gov Thus, this compound represents a fundamental structure that combines a potential tumor-recognizing scaffold with the necessary boron payload for BNCT research.

Impact on Physicochemical and Pharmacokinetic Characteristics of Bioactive Molecules

The journey of a drug molecule in the body is governed by its physicochemical and pharmacokinetic properties. nih.gov Introducing or modifying functional groups is a fundamental strategy in medicinal chemistry to optimize these characteristics. The incorporation of a boronic acid group onto a bioactive scaffold, such as isoquinoline, can significantly alter its properties. nih.gov

Boronic acids are Lewis acids and can exist in an equilibrium between a neutral, trigonal planar state and an anionic, tetrahedral state at physiological pH. nih.gov This behavior influences key parameters like acidity (pKa), solubility, and lipophilicity. Generally, the introduction of a polar boronic acid group can enhance the aqueous solubility of a parent molecule. acs.org This modification can, in turn, affect the molecule's absorption, distribution, metabolism, and excretion (ADME) profile. For example, improved solubility can lead to better bioavailability for orally administered drugs. acs.org These changes in physicochemical properties allow medicinal chemists to fine-tune the pharmacokinetic behavior of isoquinoline-based drugs, potentially improving their efficacy and safety profiles. nih.gov

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueReference
Molecular FormulaC9H8BNO2
Molar Mass172.98 g/mol
pKa4.61 ± 0.30
Melting Point178°C
Boiling Point419.1 ± 37.0 °C
SolubilityEasily soluble in water and organic solvents like ethanol (B145695) and DMSO.

Catalytic Applications in Organic Synthesis

Specific Reactions Catalyzed by Boronic Acid Derivatives

Indole ReactionsNo research was found that documents the use of isoquinoline-4-boronic acid as a catalyst for reactions involving indoles, such as Friedel-Crafts alkylations or other functionalizations.

A concluding table of compound names mentioned in the article is not applicable as no specific compounds could be discussed in the context of the requested catalytic reactions.

Materials Science Research

Development of Advanced Materials Incorporating Isoquinoline-Boronic Acid Moieties

The incorporation of isoquinoline-boronic acid moieties into material frameworks is a growing area of interest. The boronic acid group is well-known for its ability to form reversible covalent bonds with diols, act as a Lewis acid, and participate in cross-coupling reactions. researchgate.net The isoquinoline (B145761) unit, with its nitrogen-containing aromatic system, offers sites for hydrogen bonding, metal coordination, and π-π stacking interactions. This dual functionality allows for the rational design of advanced materials with complex architectures and specific properties.

The development of these materials often leverages the principles of crystal engineering and supramolecular chemistry, where the predictable interactions of the isoquinoline-boronic acid building block guide the assembly of ordered structures. nih.gov For instance, the nitrogen atom in the isoquinoline ring can act as a Lewis base, potentially interacting with the Lewis acidic boron center of another molecule, leading to the formation of unique self-assembled structures. nih.gov While research on 8-quinolineboronic acid has demonstrated self-assembly through intermolecular B-N bonds, similar principles can be envisioned for isoquinoline-based analogs. nih.gov

The synthesis of such advanced materials often involves multi-component reactions where isoquinoline-boronic acid is combined with other organic linkers or metal centers. These approaches can lead to the formation of coordination polymers, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs) with potential applications in gas storage, separation, and catalysis.

Applications in Polymers and Nanomaterials

The functionalization of polymers and nanomaterials with isoquinoline-4-boronic acid opens up possibilities for creating materials with enhanced or novel properties.

Polymers: Boronic acid-decorated copolymers have attracted significant interest due to their responsiveness to stimuli like pH and the presence of diols (such as glucose). mdpi.comrsc.org Incorporating the this compound moiety into polymer chains can impart these responsive behaviors. The isoquinoline group can further influence the polymer's properties, such as thermal stability, solubility, and photophysical characteristics, due to its rigid aromatic structure. acs.org These functionalized polymers are promising for applications in:

Sensors: Creating sensors for saccharides and other diol-containing molecules. mdpi.com

Drug Delivery: Designing "smart" hydrogels that release therapeutic agents in response to specific biological triggers, like changes in glucose concentration. rsc.org

Self-Healing Materials: The dynamic and reversible nature of boronic ester bonds can be utilized to create self-healing polymer networks. acs.org

Nanomaterials: Modifying the surface of nanomaterials, such as nanosilica, carbon quantum dots, and gold nanoparticles, with this compound can create hybrid materials with tailored functionalities. nih.govacs.org The boronic acid group serves as an anchor for binding diol-containing biomolecules, while the isoquinoline part can be used to tune the electronic and optical properties of the nanomaterial. nih.gov Potential applications include:

Bioimaging and Biosensing: Boronic acid-functionalized nanomaterials can be used for the selective detection and imaging of glycoproteins and sialic acids, which are often overexpressed on cancer cell surfaces. nih.gov

Targeted Drug Delivery: Nanoparticles functionalized with this compound could potentially target specific cells or tissues for more effective drug delivery.

Material TypeFunctional MoietyPotential ApplicationKey Property
Responsive PolymerThis compoundGlucose SensorReversible binding with diols
Self-Healing HydrogelThis compoundSmart CoatingsDynamic covalent boronic ester bonds
Functionalized NanosilicaThis compoundBiomolecule SeparationSize exclusion and specific binding
Carbon Quantum DotsThis compoundCellular ImagingFluorescence and biocompatibility

Fluorescent Emitters and Optoelectronic Devices

The isoquinoline core is a known fluorophore, and its combination with a boronic acid group can lead to novel fluorescent materials with interesting photophysical properties. Research into "boroisoquinolines," where a difluoroboranyl group is integrated into an isoquinoline structure, has yielded a new family of fluorophores. researchgate.netrsc.org These compounds exhibit efficient fluorescence in the 400-600 nm range and are characterized by large Stokes shifts (the difference between the absorption and emission maxima), which is a desirable property for fluorescent probes to minimize self-quenching. researchgate.netrsc.org

The fluorescence of such systems can be modulated by the interaction of the boronic acid group with analytes like saccharides, making this compound a candidate for the development of fluorescent sensors. rsc.orgnih.gov The binding of a diol to the boronic acid can alter the electronic environment of the isoquinoline fluorophore, leading to a change in fluorescence intensity or wavelength.

In the broader context of optoelectronics, aromatic compounds containing boron-nitrogen (B-N) units are being explored for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The isoelectronic nature of the B-N unit to a C=C unit allows for the creation of novel π-conjugated systems with unique electronic structures. While direct applications of this compound in optoelectronic devices are still emerging, its structure provides a foundation for designing new B-N embedded aromatic materials for such technologies.

Table of Photophysical Properties of Boroisoquinolines

Compound Family Excitation Max (nm) Emission Max (nm) Stokes Shift (nm) Application

Data synthesized from studies on related boroisoquinoline structures. researchgate.netrsc.org

Supramolecular Assemblies and Smart Materials

Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. This compound is an excellent candidate for building supramolecular assemblies due to its multiple interaction sites. researchgate.net The boronic acid group can form hydrogen bonds and reversible boronic esters, while the isoquinoline ring can participate in π-π stacking and hydrogen bonding via its nitrogen atom.

These interactions can be programmed to direct the self-assembly of this compound molecules, or their derivatives, into well-defined architectures such as macrocycles, cages, and polymers. nih.govresearchgate.net For example, the reaction of pyridine- and isoquinoline-boronic acids with diols can lead to a variety of different supramolecular structures depending on the reaction conditions. researchgate.net The formation of dative bonds between the nitrogen of the isoquinoline ring and the boron atom of another molecule is another powerful tool for directing supramolecular assembly. rsc.org

The stimuli-responsive nature of the boronic acid group makes these supramolecular assemblies "smart." Smart materials can change their properties in response to external stimuli such as pH, temperature, or the presence of a specific chemical analyte. nih.gov Boronic acid-based smart materials, including those derived from this compound, have potential applications in:

Chemical Sensing: The disassembly or a change in the properties of a supramolecular structure upon binding an analyte can be used as a sensing mechanism.

Controlled Release: Supramolecular vesicles or gels can encapsulate guest molecules and release them in response to a specific trigger.

Adaptive Materials: Materials that can change their shape, color, or mechanical properties on demand.

The design of dynamic covalent hydrogels using boronic esters is a prime example of creating smart biomedical materials that can be molded or are self-healing. researchgate.net

Electrochemical Studies and Synthesis

Electrochemical Generation of Radicals from Boronic Acids

While the electrochemical generation of radicals from various aryl and benzylboronic acids is a known strategy in organic synthesis, specific studies detailing this process for isoquinoline-4-boronic acid have not been reported. General methodologies often involve the single-electron oxidation of boronate derivatives to generate carbon-centered radicals, which can then participate in a variety of chemical transformations. However, the application of these methods to this compound, and the specific conditions and outcomes of such reactions, remain undocumented in scientific literature.

Electrochemical Cascade Cyclization Reactions

Electrochemical cascade reactions are a powerful tool in synthetic chemistry for the efficient construction of complex molecules. These reactions can be initiated by the electrochemical generation of reactive intermediates, such as radicals. Although there are examples of electrochemical cascade cyclizations involving isoquinoline (B145761) derivatives and reactions involving boronic acids, no literature specifically describes cascade cyclization reactions where this compound is a key reactant. Research in this area has focused on other derivatives of isoquinoline and different types of boronic acids.

Cyclic Voltammetry Investigations

Cyclic voltammetry is a fundamental electrochemical technique used to study the redox properties of chemical compounds. While the electrochemical behavior of isoquinoline and some of its derivatives has been investigated, and general cyclic voltammetry studies of various boronic acids exist, there are no published cyclic voltammetry data specifically for this compound. Such a study would provide valuable information on its oxidation and reduction potentials, which are crucial for designing and understanding its electrochemical reactions. The absence of this data prevents a detailed discussion of its redox behavior.

Q & A

Q. What are the common synthetic routes for Isoquinoline-4-boronic acid, and how do reaction conditions influence yield and purity?

Basic this compound is typically synthesized via cross-coupling reactions, such as Suzuki-Miyaura couplings, or through Huisgen cycloaddition for specialized applications . Key factors affecting yield include catalyst choice (e.g., Pd-based catalysts), solvent polarity, and temperature. Purity is optimized via column chromatography or recrystallization, with characterization by 11B^{11}\text{B} NMR and HPLC to confirm boronic acid integrity and absence of deprotection byproducts .

Q. What spectroscopic techniques are essential for characterizing this compound, and how do they address structural ambiguity?

Basic 1H^{1}\text{H} and 13C^{13}\text{C} NMR verify aromatic proton environments and carbon frameworks, while 11B^{11}\text{B} NMR confirms boronic acid functionality (δ ~30 ppm for trigonal planar boron). IR spectroscopy detects B-O stretching (~1350 cm1^{-1}). Mass spectrometry (HRMS) validates molecular weight, and X-ray crystallography resolves stereochemical uncertainties in crystalline derivatives .

Q. How does this compound interact with diols, and what experimental setups are used to study binding kinetics?

Basic The boronic acid group forms reversible esters with 1,2- or 1,3-diols via pH-dependent equilibria. Binding affinity is quantified using fluorescence titration (e.g., displacement assays with Alizarin Red S) or isothermal titration calorimetry (ITC). Buffer composition (e.g., phosphate vs. carbonate) critically impacts binding constants due to competitive boron chelation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of this compound with saccharides?

Advanced Discrepancies often arise from solvent polarity, pH variations, or competing anions. To standardize measurements, use buffered systems (e.g., 0.1 M phosphate, pH 7.4) and validate results with orthogonal methods (e.g., NMR titration vs. fluorescence). Cross-reference data with structurally analogous boronic acids to isolate electronic effects of the isoquinoline moiety .

Q. What strategies improve the enzymatic incorporation of this compound into DNA for aptamer development?

Advanced Enzymatic polymerization requires modifying thymidine triphosphate (TTP) with a boronic acid-linked tether. Optimize template design (e.g., primer length, GC content) and polymerase selection (e.g., KOD XL, which tolerates bulky substituents). Use PCR amplification with dNTP-spiking protocols to enhance incorporation efficiency .

Q. How can dynamic covalent self-assembly of this compound be leveraged to design stimuli-responsive materials?

Advanced Exploit reversible boronate esterification with polydiol crosslinkers (e.g., poly(vinyl alcohol)) to create pH- or glucose-sensitive hydrogels. Monitor sol-gel transitions via rheology and confirm network stability under physiological conditions using swelling studies and FTIR. Integrate fluorescent tags for real-time degradation tracking .

Q. What experimental designs mitigate interference from endogenous anions in cellular studies involving this compound sensors?

Advanced Pre-treat cells with anion transporters (e.g., tributyltin chloride) to equilibrate intracellular Cl^-. Use ratiometric probes (e.g., dual-emission fluorophores) to correct for environmental noise. Validate specificity via knockout models (e.g., CRISPR-edited cells lacking target analytes) .

Methodological Considerations

Q. How should researchers design controls for boronic acid-based sensor studies to exclude non-specific interactions?

Advanced Include:

  • Negative controls : Boronic acid-free analogs (e.g., phenylboronic acid vs. This compound).
  • Competitive inhibitors : Excess sorbitol or fructose to saturate diol-binding sites.
  • Environmental controls : Buffer-only samples to assess auto-hydrolysis or oxidation .

Q. What computational tools predict the reactivity of this compound in complex biological systems?

Advanced Density Functional Theory (DFT) calculates boron Lewis acidity (pKa ~8.5–9.5) and transition states for esterification. Molecular docking (AutoDock Vina) models interactions with glycosylated proteins. Machine learning platforms (e.g., Chemprop) predict solubility and membrane permeability .

Data Validation and Reproducibility

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives across labs?

Advanced Document:

  • Catalyst lot numbers : Pd(PPh3_3)4_4 activity varies by supplier.
  • Moisture control : Use Schlenk lines for air-sensitive steps.
  • Purification thresholds : Report HPLC purity thresholds (>95%) and storage conditions (e.g., argon, -20°C). Share raw NMR/FID files in supplementary data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.